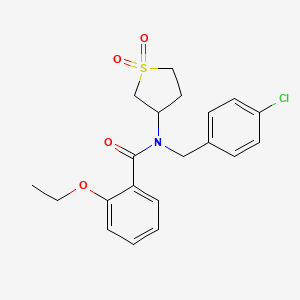![molecular formula C25H33N3O3S B12132541 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
合成路线和反应条件
5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机反应。一种常见的合成路线包括:
吡咯-2-酮核心的形成: 这一步涉及在酸性或碱性条件下对合适的先驱体进行环化。
引入 4-叔丁基苯基基团: 这可以通过使用叔丁基苯和合适的催化剂进行 Friedel-Crafts 烷基化来实现。
连接二甲基氨基丙基基团: 这一步通常涉及使用二甲胺和丙基卤化物进行亲核取代反应。
掺入噻唑基羰基基团: 这可以通过使用 2,4-二甲基-1,3-噻唑和酰氯进行酰化反应来完成。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及严格的质量控制措施。
化学反应分析
反应类型
5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮可以进行各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将羟基氧化为羰基。
还原: 可以使用硼氢化钠或氢化锂铝等还原剂将羰基还原为羟基。
取代: 在适当的条件下,二甲基氨基基团可以被其他亲核试剂取代。
常见试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化锂铝。
亲核试剂: 各种胺、醇和硫醇。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成新的取代衍生物。
科学研究应用
化学
在化学领域,5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮被用作合成更复杂分子的结构单元。其独特的结构允许探索新的反应机制和途径。
生物学
在生物学领域,由于其潜在的生物活性,该化合物可以被用作探针来研究酶相互作用和受体结合。它可以帮助理解各种生物过程的分子基础。
医学
在医学领域,5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮正在研究其潜在的治疗效果。它可能作为特定酶或受体的抑制剂或激活剂,使其成为药物开发的候选者。
工业
在工业领域,由于其独特的化学性质,该化合物可用于开发新型材料,例如聚合物或涂层。
作用机制
5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性,并导致各种生物效应。所涉及的具体途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮
- 5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮
独特性
5-(4-叔丁基苯基)-1-[3-(二甲基氨基)丙基]-4-[(2,4-二甲基-1,3-噻唑-5-基)羰基]-3-羟基-1,5-二氢-2H-吡咯-2-酮的独特性在于其官能团和结构特征的特定组合。这种组合允许进行广泛的化学反应和生物相互作用,使其成为各种应用的多功能化合物。
属性
分子式 |
C25H33N3O3S |
|---|---|
分子量 |
455.6 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H33N3O3S/c1-15-23(32-16(2)26-15)21(29)19-20(17-9-11-18(12-10-17)25(3,4)5)28(24(31)22(19)30)14-8-13-27(6)7/h9-12,20,30H,8,13-14H2,1-7H3 |
InChI 键 |
GSIRMIOHWQLNLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCN(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12132464.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12132466.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)

![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
